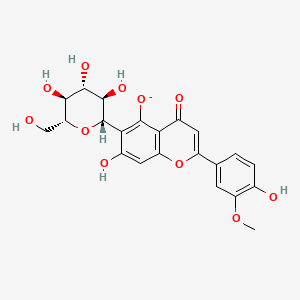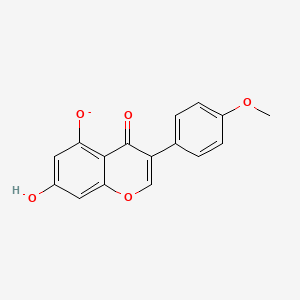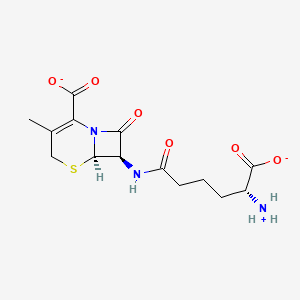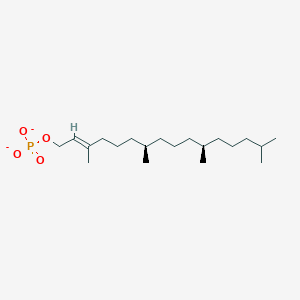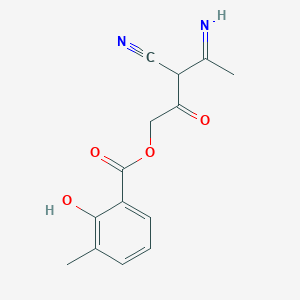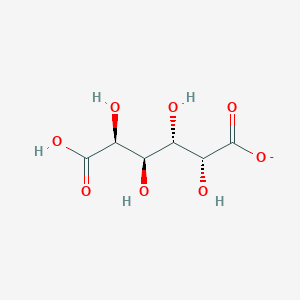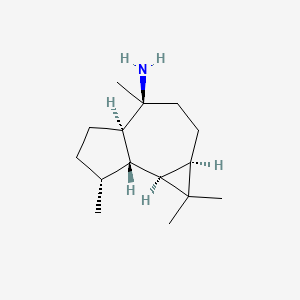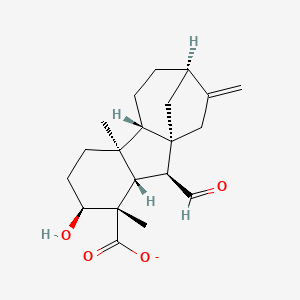
gibberellin A14-aldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gibberellin A14 aldehyde(1-) is a carboxylic acid anion obtained by deprotonation of the carboxy group of gibberellin A14 aldehyde. It is a conjugate base of a gibberellin A14 aldehyde.
Wissenschaftliche Forschungsanwendungen
Biological Activities and Structural Requirements
Gibberellin A14-aldehyde, along with other gibberellins, has been studied for its biological activities in various plant bioassays. Modifications to the gibberellin molecule generally decrease its activity, except for derivatives of gibberellin A12 and A14. This suggests that these derivatives could convert to more active forms. The modification of the 3-OH configuration significantly impacts the activity of these gibberellins (Hoad, Pharis, Railton, & Durley, 2004).
Role in Gibberellin Biosynthesis
This compound plays a crucial role in gibberellin biosynthesis in fungi. It is synthesized from gibberellin A12-aldehyde and is converted into various other gibberellins, including gibberellin A3, which is a significant bioactive gibberellin (Hedden, Macmillan, & Phinney, 1974). Additionally, gibberellin A13 and A14 7-aldehydes are identified as metabolites in the gibberellin biosynthesis process (Dockerill, Evans, & Hanson, 1977).
Metabolic Pathways in Plants
The metabolic pathways of gibberellins, including this compound, have been extensively studied in various plants. For instance, in the immature seeds of Phaseolus vulgaris, gibberellin A12-aldehyde is converted to gibberellin A4 and A1 via different intermediates (Takahashi, Kamiya, Takahashi, & Graebe, 1986). Similarly, in barley grains, gibberellin A12-aldehyde undergoes extensive metabolism to form other gibberellins (Gilmour, Gaskin, Sponsel, & Macmillan, 1984).
Endogenous Presence and Function in Seeds
Studies have shown the presence of this compound as an endogenous compound in developing seeds of various plants, such as Pisum sativum. These findings indicate its natural role in the growth and development processes of these plants (Zhu, Davies, & Halinska, 1988).
Conversion in Cell-Free Systems
Research into the conversion of this compound to other gibberellins in cell-free systems has provided insights into the biosynthetic pathways and regulatory mechanisms of gibberellin production in plants. This research is crucial for understanding plant growth and development at the molecular level (Kobayashi, Spray, Phinney, Gaskin, & Macmillan, 1996).
Eigenschaften
Molekularformel |
C20H27O4- |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
(1R,2S,3S,4S,5S,8S,9S,12R)-2-formyl-5-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylate |
InChI |
InChI=1S/C20H28O4/c1-11-8-20-9-12(11)4-5-14(20)18(2)7-6-15(22)19(3,17(23)24)16(18)13(20)10-21/h10,12-16,22H,1,4-9H2,2-3H3,(H,23,24)/p-1/t12-,13+,14+,15+,16+,18+,19-,20-/m1/s1 |
InChI-Schlüssel |
YMDYUWHAQBYOMU-HYAYUQHRSA-M |
Isomerische SMILES |
C[C@@]12CC[C@@H]([C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C=O)(C)C(=O)[O-])O |
Kanonische SMILES |
CC12CCC(C(C1C(C34C2CCC(C3)C(=C)C4)C=O)(C)C(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


